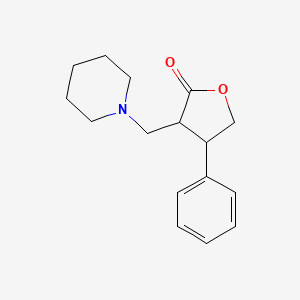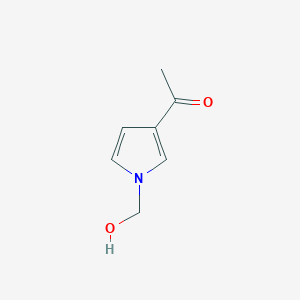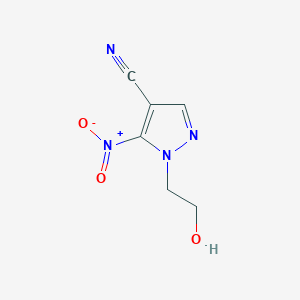
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group, a nitro group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydroxyethyl hydrazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The nitro group is introduced via nitration using nitric acid or a nitrating mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(2-Carboxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile.
Reduction: 1-(2-Hydroxyethyl)-5-amino-1H-pyrazole-4-carbonitrile.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyethyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- 1-(2-Hydroxyethyl)-5-nitro-1H-imidazole-4-carbonitrile
- 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-3-carbonitrile
Uniqueness: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
91650-11-2 |
|---|---|
Fórmula molecular |
C6H6N4O3 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-5-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N4O3/c7-3-5-4-8-9(1-2-11)6(5)10(12)13/h4,11H,1-2H2 |
Clave InChI |
BIYBDVQIPQTBAD-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=C1C#N)[N+](=O)[O-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




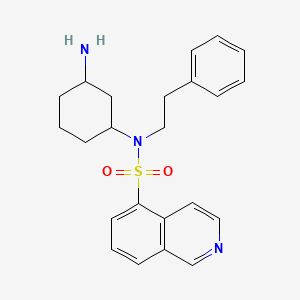

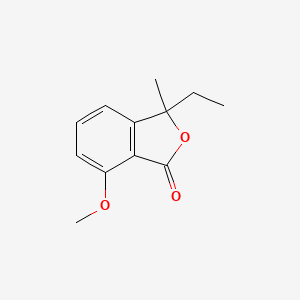
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
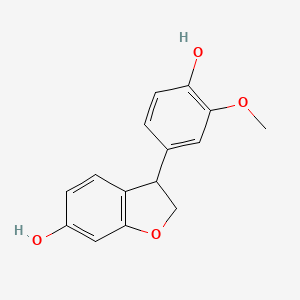

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
